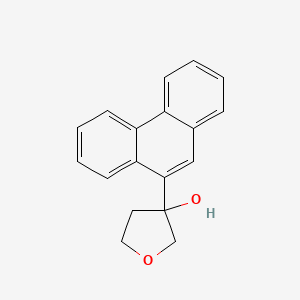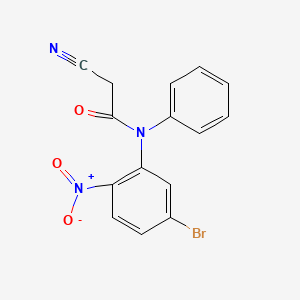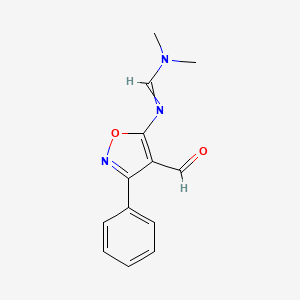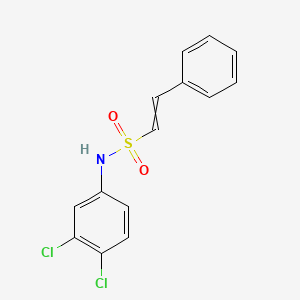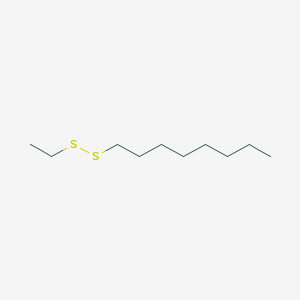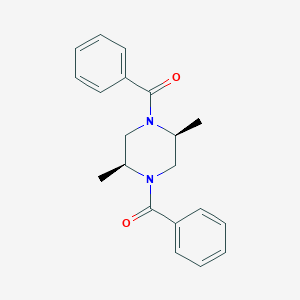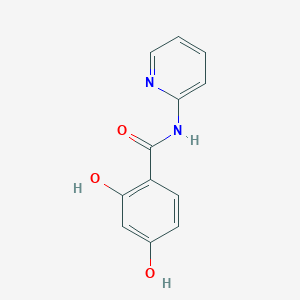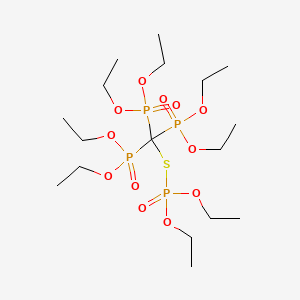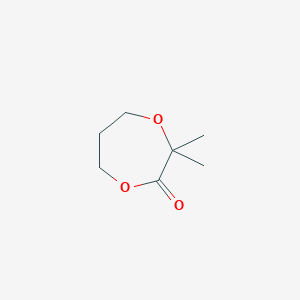
3,3-Dimethyl-1,4-dioxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-dioxepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of concentrated sulfuric acid to form an intermediate, which is then further reacted with meta-chloroperoxybenzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process generally follows similar synthetic routes as those used in laboratory settings. The key steps involve cyclization reactions under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,4-dioxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
3,3-Dimethyl-1,4-dioxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biodegradable Materials: The compound is used to improve the hydrophobicity and mechanical properties of aliphatic polyesters, making them more suitable for various applications.
Biomedical Research: Due to its biocompatibility and biodegradability, it is explored for use in tissue engineering and regenerative medicine.
作用機序
The mechanism of action of 3,3-Dimethyl-1,4-dioxepan-2-one in its applications primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains, which can then be used to create various biodegradable materials. The molecular targets and pathways involved include the interaction of the compound with catalysts that facilitate the polymerization process.
類似化合物との比較
Similar Compounds
1,4-Dioxepan-2-one: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and properties.
Trimethylene Carbonate: Another cyclic ester used in biodegradable polymers, but with different mechanical properties and degradation rates.
1,4-Dioxane-2-one: Similar cyclic structure but with different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
3,3-Dimethyl-1,4-dioxepan-2-one is unique due to its specific ring structure and the presence of dimethyl groups, which enhance its stability and reactivity in certain chemical reactions. These properties make it particularly useful in the synthesis of specialized biodegradable polymers with tailored properties for specific applications.
特性
CAS番号 |
65738-44-5 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
3,3-dimethyl-1,4-dioxepan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)6(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChIキー |
FXODQHOZBAIZJB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OCCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


